molecular formula C15H12 B12531863 1,7-Dimethylidene-6,7-dihydro-1H-cyclopenta[e]azulene CAS No. 674367-67-0

1,7-Dimethylidene-6,7-dihydro-1H-cyclopenta[e]azulene

Cat. No.: B12531863
CAS No.: 674367-67-0
M. Wt: 192.25 g/mol
InChI Key: UZMIIRAOHRVLGC-UHFFFAOYSA-N
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Description

1,7-Dimethylidene-6,7-dihydro-1H-cyclopenta[e]azulene is a polycyclic aromatic hydrocarbon (PAH) with a unique structure that includes multiple rings and double bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Dimethylidene-6,7-dihydro-1H-cyclopenta[e]azulene typically involves the reaction of indenyl radicals with vinylacetylene. This process occurs in a high-temperature chemical microreactor at approximately 1300 K. The reaction mechanism includes the formation of van-der-Waals complexes, followed by the addition of indenyl radicals to vinylacetylene, isomerization, and termination via atomic hydrogen elimination .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,7-Dimethylidene-6,7-dihydro-1H-cyclopenta[e]azulene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove double bonds or introduce hydrogen atoms.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or carboxylic acids, while reduction can yield saturated hydrocarbons.

Scientific Research Applications

1,7-Dimethylidene-6,7-dihydro-1H-cyclopenta[e]azulene has several scientific research applications, including:

Mechanism of Action

The mechanism by which 1,7-Dimethylidene-6,7-dihydro-1H-cyclopenta[e]azulene exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its behavior in different environments. For example, its ability to undergo oxidation and reduction reactions can affect its stability and reactivity in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Cyclopenta[a]naphthalene
  • 1H-Cyclopenta[b]naphthalene
  • 3H-Cyclopenta[a]naphthalene

Uniqueness

1,7-Dimethylidene-6,7-dihydro-1H-cyclopenta[e]azulene is unique due to its specific arrangement of rings and double bonds, which confer distinct electronic and optical properties. This makes it particularly valuable for applications in organic electronics and materials science .

Properties

CAS No.

674367-67-0

Molecular Formula

C15H12

Molecular Weight

192.25 g/mol

IUPAC Name

3,9-dimethylidene-4H-cyclopenta[e]azulene

InChI

InChI=1S/C15H12/c1-10-7-9-14-13(10)5-3-4-12-8-6-11(2)15(12)14/h3-4,6-9H,1-2,5H2

InChI Key

UZMIIRAOHRVLGC-UHFFFAOYSA-N

Canonical SMILES

C=C1C=CC2=C1CC=CC3=C2C(=C)C=C3

Origin of Product

United States

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